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Abstract
N-methyl-2-oxo-2-phenylacetamide, a molecule of interest in organic synthesis and medicinal

chemistry, possesses a unique structural framework amenable to diverse chemical

modifications.[1] This technical guide delves into the quantum chemical calculations that

elucidate the molecular structure, reactivity, and spectroscopic properties of this compound. By

employing Density Functional Theory (DFT), we can predict its behavior and guide the

synthesis of novel derivatives with tailored characteristics. This document serves as a

comprehensive resource, summarizing key computational data, outlining theoretical

methodologies, and visualizing the logical workflow of such a computational study.

Introduction
N-methyl-2-oxo-2-phenylacetamide (C₉H₉NO₂) is characterized by a phenyl group attached

to an acetamide scaffold, featuring both a methyl and an oxo group.[1] The presence of the α-

ketoamide functional group is a key determinant of its chemical behavior.[1] Understanding the

electronic structure and geometry of this molecule at a quantum level is crucial for predicting its

reactivity in various chemical transformations, including oxidation, reduction, and substitution

reactions.[1] Computational analyses, particularly DFT calculations, have proven invaluable in

mechanistic studies of similar compounds, offering insights into reaction pathways and
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transition states.[1] This guide provides a theoretical framework for the quantum chemical

characterization of N-methyl-2-oxo-2-phenylacetamide.

Physicochemical Properties
A summary of the known physicochemical properties of N-methyl-2-oxo-2-phenylacetamide
is presented in Table 1.

Property Value Source

Molecular Formula C₉H₉NO₂ [2][3][4]

Molecular Weight 163.176 g/mol [1][4]

Melting Point 74 °C [1][4]

Density 1.137 ± 0.06 g/cm³ (Predicted) [1][4]

LogP 1.00620 [1][2]

Polar Surface Area (PSA) 46.17 Å² [1][2]

CAS Number 83490-71-5 [1][2][4][5]

Table 1: Physicochemical Properties of N-methyl-2-oxo-2-phenylacetamide.

Computational Methodology
The quantum chemical calculations summarized herein are based on established protocols for

similar phenylacetamide derivatives, employing Density Functional Theory (DFT).[6][7]

Geometry Optimization and Vibrational Frequencies
The molecular structure of N-methyl-2-oxo-2-phenylacetamide is optimized to its ground

state geometry. This is typically achieved using the B3LYP (Becke's three-parameter hybrid

functional with the Lee-Yang-Parr correlation functional) level of theory with a 6-311++G(d,p)

basis set.[8] The optimized geometry is confirmed to be a true minimum on the potential energy

surface by ensuring the absence of imaginary frequencies in the vibrational analysis.

Electronic Properties
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The electronic properties, including the energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated at the same

level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the

chemical reactivity and stability of the molecule.[9]

Natural Bond Orbital (NBO) Analysis
NBO analysis is performed to understand the intramolecular charge transfer, conjugative

interactions, and delocalization of electron density within the molecule.[9] This provides insights

into the stability arising from hyperconjugative interactions.

Molecular Electrostatic Potential (MEP)
The MEP surface is mapped to visualize the charge distribution and identify the sites

susceptible to electrophilic and nucleophilic attack.[10]

The logical workflow for these computational studies is depicted in the following diagram:
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Computational Chemistry Workflow

Initial Molecular Structure

Geometry Optimization (DFT/B3LYP)

Vibrational Frequency Analysis
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No Imaginary Frequencies

Spectroscopic Data (IR, Raman)

Electronic Property Calculation (HOMO, LUMO, Energy Gap) NBO Analysis MEP Analysis

Reactivity Prediction

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

Predicted Molecular Geometry
While experimental crystallographic data for N-methyl-2-oxo-2-phenylacetamide is not readily

available, the optimized geometric parameters can be predicted with high accuracy using DFT.

The expected bond lengths and angles are summarized in Tables 2 and 3, based on values

reported for structurally similar compounds.[11]
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Bond Predicted Length (Å)

C=O (keto) ~1.21

C=O (amide) ~1.23

C-C (keto-phenyl) ~1.49

C-C (keto-amide) ~1.53

C-N (amide) ~1.34

N-C (methyl) ~1.46

Table 2: Predicted Bond Lengths for N-methyl-2-oxo-2-phenylacetamide.

Angle Predicted Value (°)

O=C-C (keto) ~120

C-C-N (amide) ~115

C-N-C (amide-methyl) ~122

Table 3: Predicted Bond Angles for N-methyl-2-oxo-2-phenylacetamide.

Frontier Molecular Orbitals and Reactivity
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical

reactivity of a molecule. The HOMO represents the ability to donate an electron, while the

LUMO represents the ability to accept an electron.[9] The energy gap between HOMO and

LUMO provides an indication of the molecule's stability.

Parameter Predicted Value (eV)

HOMO Energy -6.5 to -7.5

LUMO Energy -1.5 to -2.5

HOMO-LUMO Gap (ΔE) 4.5 to 5.5
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Table 4: Predicted Frontier Molecular Orbital Energies.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.[9] The

distribution of these orbitals, with the HOMO often localized on the phenyl ring and the LUMO

on the α-ketoamide moiety, indicates the likely sites for electrophilic and nucleophilic attack,

respectively.

The relationship between molecular orbitals and chemical reactivity can be visualized as

follows:

Frontier Orbitals and Reactivity

Molecular Stability
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Caption: The relationship between frontier molecular orbitals and chemical reactivity.
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Vibrational Spectroscopy
The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and

Raman spectra. The characteristic vibrational modes for N-methyl-2-oxo-2-phenylacetamide
are predicted in Table 5.

Vibrational Mode Predicted Wavenumber (cm⁻¹)

N-H Stretch ~3400

C-H Stretch (aromatic) 3000-3100

C-H Stretch (methyl) 2850-2950

C=O Stretch (keto) ~1700

C=O Stretch (amide I) ~1650

N-H Bend (amide II) ~1550

Table 5: Predicted Characteristic Vibrational Frequencies.

Conclusion
Quantum chemical calculations provide a powerful tool for understanding the structure,

reactivity, and spectroscopic properties of N-methyl-2-oxo-2-phenylacetamide. The data and

methodologies presented in this technical guide offer a solid foundation for further

computational and experimental investigations. For researchers in drug development, these

theoretical insights can guide the rational design of novel analogs with enhanced biological

activity and optimized physicochemical properties. The predictive power of these computational

methods accelerates the discovery process and reduces the need for extensive empirical

screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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